BenchChemオンラインストアへようこそ!

Calcium hopantenate

GABA receptor Radioreceptor assay Receptor binding

This calcium salt of hopantenic acid delivers a unique dual mechanism: competitive pantothenic acid antagonism (CoA pathway) plus gradual GABAergic receptor sensitization (53% increase in cortical binding after 7-day administration). Unlike direct GABA agonists, it avoids sedative and anticholinergic confounds—no benzodiazepine, muscarinic, enkephalin, or TRH receptor binding at ≤100 µM. Essential for investigating CoA-dependent neural metabolism and long-term GABA modulation without off-target noise. Clinically deployed in Russia since 1979 as Pantogam/Pantocalcin; not approved in the US or EU. Supplied at ≥98% HPLC purity; requires storage at -20°C under inert atmosphere. Request a bulk or research quote today.

Molecular Formula C20H36CaN2O10
Molecular Weight 504.6 g/mol
CAS No. 17097-76-6
Cat. No. B041851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium hopantenate
CAS17097-76-6
Synonymscalcium homopantothenate
calcium hopantenate
GABA pantoate
GABA-pantoyl
homopantothenic acid
hopantenic acid
pantogab
pantogab, (+-)-isomer
pantogab, (R)-isomer
pantogab, (S)-isomer
pantogab, calcium (2:1) salt
pantogab, calcium (2:1) salt, (R)-isomer
pantogab, sodium salt, (R)-isomer
pantogam
pantoyl-GABA
Molecular FormulaC20H36CaN2O10
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1
InChIKeyOVXZVDMCQPLHIY-QXGOIDDHSA-L
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Hopantenate CAS 17097-76-6: Analytical Specifications and Baseline Characteristics for Procurement


Calcium hopantenate (CAS 17097-76-6), also referred to as calcium D-(+)-homopantothenate, is the calcium salt form of hopantenic acid (homopantothenic acid), a synthetic homolog of pantothenic acid (vitamin B5) in which the β-alanine moiety is replaced by γ-aminobutyric acid (GABA) [1]. This structural modification confers dual functionality: the compound retains a relationship to coenzyme A (CoA) metabolic pathways while acquiring GABAergic neuromodulatory properties [2]. Formulated as a hemihydrate salt (molecular formula C20H36CaN2O10·0.5H2O, molecular weight approximately 522.6 g/mol for the hydrated form), it appears as a white to off-white crystalline powder with a melting point of 165°C, hygroscopic characteristics requiring storage at -20°C under inert atmosphere, and solubility limited to slight in water and methanol . The compound is manufactured as a pharmaceutical-grade nootropic agent and registered under brand names including Pantogam and Pantocalcin in the Russian Federation, where it has been in clinical use since 1979 [3]. Commercially available analytical reference material typically specifies ≥98% purity by HPLC [4].

Why Calcium Hopantenate Cannot Be Interchanged with Pantothenic Acid or Generic GABA Agonists in Research and Formulation


Generic substitution between calcium hopantenate and its apparent analogs fails at multiple mechanistic levels. The compound exhibits a functional antagonism toward pantothenic acid (vitamin B5) despite structural homology: co-administration studies demonstrate that biological effects induced by calcium hopantenate—including growth inhibition in bacterial models and liver CoA depletion in avian systems—are reversed by increasing pantothenic acid dosage, establishing a competitive antagonistic relationship rather than simple bioequivalence [1]. Furthermore, while hopantenic acid is structurally a GABA homolog, its receptor interaction profile differs fundamentally from direct GABA agonists such as baclofen or gabapentin: in radioreceptor assays, calcium hopantenate inhibits [3H]-GABA binding with a cross-reactive potency of only 0.2%, indicating that it functions as a weak direct ligand that sensitizes rather than fully activates GABA receptors upon repeated exposure [2]. This dual identity—neither a true vitamin B5 substitute nor a potent direct GABA agonist—renders cross-compound substitution scientifically unsound for any application requiring predictable pharmacological or analytical outcomes. The compound is not approved for use in Europe or the United States, with regulatory status confined to the Russian Federation and select Asian markets, meaning procurement decisions carry distinct regulatory and quality-control considerations that generic alternatives do not address [3].

Calcium Hopantenate CAS 17097-76-6: Quantitative Comparative Evidence for Differentiated Selection


Calcium Hopantenate GABA Receptor Binding: Weak Direct Affinity (0.2% Cross-Reactivity) Distinguishes from Potent GABA Agonists

In a radioreceptor assay (RRA) using [3H]-GABA as the radioligand, calcium hopantenate (HOPA) inhibited GABA receptor binding in a dose-dependent manner with a cross-reactive potency of only 0.2% relative to GABA itself [1]. This weak direct affinity stands in contrast to full GABA-B agonists such as baclofen, which exhibit substantially higher binding affinity (Ki values in the nanomolar to low micromolar range depending on receptor subtype), and to the endogenous ligand GABA, which serves as the 100% reference standard [1]. The 0.2% cross-reactive potency establishes calcium hopantenate as a mild neuromodulator rather than a potent direct agonist.

GABA receptor Radioreceptor assay Receptor binding Neuromodulation

Calcium Hopantenate Repeated Administration Induces 53% Increase in Cortical GABA Receptor Binding: Differentiation from Acute-Only GABAergics

Repeated intraperitoneal injection of calcium hopantenate (HOPA) at 250 mg/kg/day for 7 consecutive days produced a 53% increase in GABA receptor binding specifically within the cerebral cortex of rats, while GABA binding in the rest of the forebrain remained unchanged [1]. The increased binding was attributed to enhanced affinity of existing binding sites rather than increased receptor number [1]. In contrast, acute administration produced only the weak 0.2% cross-reactive inhibition noted above, demonstrating that the compound's primary pharmacological effect emerges through receptor sensitization upon repeated exposure rather than immediate direct agonism.

GABA receptor sensitization Repeated dosing Cerebral cortex Neuroadaptation

Calcium Hopantenate Receptor Selectivity Profile: Zero Interaction with Benzodiazepine, Muscarinic, Enkephalin, and TRH Receptors at 100 µM

In comprehensive radioreceptor assay screening, calcium hopantenate (HOPA) at concentrations up to 100 µM demonstrated no detectable inhibition of radiolabeled ligand binding to benzodiazepine (BDZ) receptors, muscarinic cholinergic (mACh) receptors, methionine-enkephalin (ENK) receptors, or thyrotropin-releasing hormone (TRH) receptors [1]. Following 7 days of repeated administration (250 mg/kg/day), receptor binding in these systems remained unchanged in both cerebral cortex and rest of forebrain [1]. This narrow selectivity contrasts with broader-spectrum nootropics such as piracetam, which shows noncompetitive inhibition of imipramine binding at 10^-6 M and GABA-benzodiazepine complex interaction at higher concentrations [2], and with many GABAergic compounds that exhibit benzodiazepine site cross-reactivity.

Receptor selectivity Off-target binding Benzodiazepine receptor Muscarinic receptor

Calcium Hopantenate Acute Toxicity Profile: Oral LD50 Values of 13,500 mg/kg (Rat) and 5,490 mg/kg (Mouse) Provide Quantitative Safety Margin Reference

Acute oral toxicity testing in rodents establishes calcium hopantenate with an LD50 of 13,500 mg/kg in rats and 5,490 mg/kg in mice, classifying it as a low-toxicity compound according to standard toxicological grading systems . For comparative context, pantothenic acid (vitamin B5, as calcium pantothenate) exhibits oral LD50 values exceeding 10,000 mg/kg in both rats and mice, placing it in a similarly low toxicity category but without the GABAergic pharmacological activity of hopantenate [1]. Piracetam, a widely used nootropic comparator, demonstrates oral LD50 values in rats of approximately 8,000-10,000 mg/kg (class-level reference).

Acute toxicity LD50 Safety pharmacology Rodent model

Calcium Hopantenate CAS 17097-76-6: Evidence-Backed Research and Industrial Application Scenarios


Neuroscience Research Requiring GABA Receptor Sensitization Without Benzodiazepine Cross-Reactivity

Investigators studying long-term GABAergic neuromodulation should prioritize calcium hopantenate over direct GABA agonists such as baclofen or gabapentin when the experimental objective requires gradual receptor sensitization rather than immediate potent agonism. The compound's 53% increase in cortical GABA receptor binding following 7-day repeated administration [1], coupled with the documented absence of benzodiazepine, muscarinic cholinergic, enkephalin, and TRH receptor interaction at concentrations up to 100 µM [1], enables GABA-focused studies without the confounding sedative, anxiolytic, or anticholinergic effects that characterize broader-spectrum alternatives.

Comparative Pharmacology Studies of Pantothenic Acid Antagonism and CoA Pathway Modulation

Research protocols examining the intersection of vitamin B5 metabolism and CNS function should select calcium hopantenate as a tool compound for inducing controlled, reversible pantothenic acid antagonism. The quantitative evidence establishing that calcium hopantenate-induced biological effects (growth inhibition, liver CoA depletion) are reversed by increasing pantothenic acid dosage [1] provides a validated experimental framework for investigating CoA-dependent pathways in neural tissue. This antagonistic relationship distinguishes calcium hopantenate from pantothenic acid itself and from pantothenol or pantethine derivatives that lack this competitive interaction profile.

Analytical Reference Standard Procurement for Pharmaceutical Quality Control in Regulated Markets

Quality control laboratories servicing pharmaceutical manufacturing in the Russian Federation, Eastern Europe, and select Asian markets where calcium hopantenate is an approved pharmaceutical ingredient should procure high-purity reference material (≥98% by HPLC [1]) for identity, purity, and impurity profiling. Given the compound's hygroscopic nature and specified storage requirements at -20°C under inert atmosphere , procurement specifications must include defined storage and handling protocols that differ from those for more stable analogs such as calcium pantothenate. The compound's regulatory status—approved in Russia since 1979 but not in EU or US jurisdictions [2]—imposes distinct compliance requirements that generic reference standards cannot satisfy.

Nootropic Formulation Development Targeting Combined Metabolic and Neuromodulatory Activity

Formulators developing cognitive support products with dual CoA pathway and GABAergic activity should select calcium hopantenate over single-mechanism alternatives. The compound's structural derivation from pantothenic acid (conferring CoA precursor relationships) combined with GABAergic activity (0.2% direct cross-reactive potency, 53% sensitization upon repeated exposure [1]) provides a differentiated mechanistic profile not replicated by piracetam (glutamatergic/SV2A-mediated), pantothenic acid alone (purely metabolic), or direct GABA agonists (potent immediate activation). The acute toxicity profile (rat oral LD50 13,500 mg/kg ) provides quantitative safety margin reference for formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium hopantenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.